molecular formula C6H5FN2S B13320370 2-Fluoropyridine-3-carbothioamide

2-Fluoropyridine-3-carbothioamide

Cat. No.: B13320370
M. Wt: 156.18 g/mol
InChI Key: HONRHGGKKLVQLB-UHFFFAOYSA-N
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Description

2-Fluoropyridine-3-carbothioamide is a fluorinated pyridine derivative with the molecular formula C6H5FN2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyridine-3-carbothioamide typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-cyano-3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF), resulting in the formation of 2-cyano-3-fluoropyridine . This intermediate can then be further transformed into this compound through subsequent reactions.

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves the use of high-oxidation-state transition metals and fluorinating agents under controlled conditions. The process may include steps such as diazotization, nucleophilic substitution, and cyclization .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with biological molecules. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry and drug development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the fluorine and carbothioamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoropyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONRHGGKKLVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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